molecular formula C11H14BrN B7861161 4-bromo-N-cyclobutyl-3-methylaniline

4-bromo-N-cyclobutyl-3-methylaniline

Cat. No.: B7861161
M. Wt: 240.14 g/mol
InChI Key: QSPJVRQFHUIYMH-UHFFFAOYSA-N
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Description

4-bromo-N-cyclobutyl-3-methylaniline is an organic compound with the molecular formula C11H14BrN It is characterized by a bromine atom attached to the benzene ring, a cyclobutyl group attached to the nitrogen atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclobutyl-3-methylaniline typically involves a multi-step process. One common method is the bromination of N-cyclobutyl-3-methylaniline. This can be achieved by reacting N-cyclobutyl-3-methylaniline with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclobutyl-3-methylaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be utilized.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, allowing the synthesis of various substituted anilines.
  • Oxidation and Reduction : It can be oxidized to form quinones or reduced to yield amines.
  • Coupling Reactions : Participates in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Reaction TypeReagents UsedConditions
Nucleophilic SubstitutionSodium hydroxide, potassium tert-butoxideVaries
OxidationPotassium permanganate, chromium trioxideAcidic conditions
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
CouplingPalladium catalysts, boronic acidsInert atmosphere

4-bromo-N-cyclobutyl-3-methylaniline exhibits notable biological activity, particularly in enzyme modulation. Research indicates that it can inhibit specific cytochrome P450 enzymes, such as CYP2D6, which is crucial in drug metabolism. This inhibition suggests potential implications for drug-drug interactions and pharmacokinetics.

Case Studies

  • Enzyme Interaction Study : A study demonstrated that this compound inhibited CYP2D6 activity in vitro, indicating its potential role in influencing drug metabolism.
  • Cell Culture Experiments : In cellular assays, varying concentrations of the compound affected cell viability and proliferation rates, showing cytotoxic effects at higher doses.

Applications in Research and Industry

The unique properties of this compound suggest several applications:

  • Pharmaceutical Development : Its ability to modulate enzyme activity positions it as a candidate for developing drugs targeting metabolic disorders.
  • Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules. It is particularly useful in creating pharmaceutical compounds and agrochemicals.
  • Material Science : Its structural characteristics make it valuable in developing new materials with specific properties.

Comparison with Related Compounds

The following table compares this compound with similar compounds:

CompoundKey DifferencesPotential Applications
3-bromo-N-cyclobutyl-4-methylanilineLacks methyl group at the 4-positionSimilar synthetic applications
N-cyclobutyl-4-methylanilineNo bromine substituentLess reactive
4-bromo-N-cyclobutanilineBromine at a different positionVaries in reactivity

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclobutyl-3-methylaniline involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-methylaniline: Similar structure but lacks the cyclobutyl group.

    N-cyclobutyl-3-methylaniline: Similar structure but lacks the bromine atom.

    4-bromo-N-cyclobutylaniline: Similar structure but lacks the methyl group.

Uniqueness

4-bromo-N-cyclobutyl-3-methylaniline is unique due to the presence of both the bromine atom and the cyclobutyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Biological Activity

4-Bromo-N-cyclobutyl-3-methylaniline is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bromine substituent at the para position relative to the amine group on the aromatic ring, alongside a cyclobutyl group attached to the nitrogen atom. Its molecular formula is C10H12BrNC_{10}H_{12}BrN, and it possesses distinct physical and chemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that this compound may act as a ligand for specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Binding: Its structure allows for potential binding to neurotransmitter receptors, influencing neuronal signaling and potentially affecting mood or cognitive functions.

Antitumor Activity

Recent research has highlighted the potential antitumor properties of compounds related to this compound. For example, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Inhibition Rate (%)
IMB-1406A549 (Lung)8.99100.07
HepG2 (Liver)6.9299.98
DU145 (Prostate)7.8999.93
MCF7 (Breast)8.26100.39

This table illustrates the comparative efficacy of a related compound, IMB-1406, which has been shown to induce apoptosis in cancer cells via mitochondrial pathways, suggesting that structural analogs like this compound may exhibit similar properties .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has also been investigated. Studies indicate that modifications in the structure can enhance lipophilicity and binding affinity to neuronal receptors, potentially leading to effects on mood and behavior.

Case Studies

  • Study on Enzyme Interaction:
    A study involving the synthesis of small molecules similar to this compound demonstrated significant inhibition of the HIF-1 signaling pathway, which is crucial in cancer metabolism . The findings suggest that compounds with similar structures could be explored for their ability to modulate this pathway.
  • Pharmacological Screening:
    In pharmacological screenings, derivatives of this compound were tested for their ability to inhibit specific cancer cell lines, showing promising results in terms of cytotoxicity and selectivity .

Properties

IUPAC Name

4-bromo-N-cyclobutyl-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPJVRQFHUIYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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